

# Comprehensive ADME Profile of Ertugliflozin: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

Cat. No.: S002102

[Get Quote](#)

## Introduction and Core ADME Properties

**Ertugliflozin** is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM). As a BCS Class I compound, it exhibits high solubility and high permeability, resulting in excellent oral bioavailability of approximately 100% under fasted conditions [1] [2]. The absorption, distribution, metabolism, and excretion profile of **ertugliflozin** has been extensively characterized through clinical studies and in vitro experiments, supporting its once-daily dosing regimen in patients [1]. The drug's favorable pharmacokinetic properties allow for administration without regard to meals and without dose adjustments for coadministration with commonly prescribed drugs, or in patients with renal impairment or mild-to-moderate hepatic impairment [1]. The following sections provide a comprehensive technical overview of **ertugliflozin**'s ADME characteristics, incorporating quantitative data, experimental methodologies, and clinical implications relevant to drug development professionals and researchers.

## Quantitative ADME Properties

Table 1: Comprehensive Pharmacokinetic Properties of **Ertugliflozin**

| Parameter                                   | Value                          | Conditions/Notes                                          | Reference |
|---------------------------------------------|--------------------------------|-----------------------------------------------------------|-----------|
| Absolute Bioavailability                    | ~100%                          | Fasted conditions                                         | [1] [2]   |
| Time to Peak ( $T_{max}$ )                  | 1 hour (fasted), 2 hours (fed) | 5 mg and 15 mg doses                                      | [1] [2]   |
| Protein Binding                             | 93.6%                          | Concentration-independent                                 | [2]       |
| Apparent Volume of Distribution ( $V_z/F$ ) | 215.3 L                        | After oral administration                                 | [2]       |
| Terminal Half-life ( $t_{1/2}$ )            | 11-17 hours                    | Range across studies                                      | [1] [2]   |
| Apparent Clearance ( $CL/F$ )               | 178.7 mL/min                   | After oral administration                                 | [2]       |
| Fraction Unchanged in Urine                 | 1.5% of dose                   | Renal excretion of parent drug                            | [3] [2]   |
| Fraction Unchanged in Feces                 | 33.8% of dose                  | Likely from biliary excretion of metabolites & hydrolysis | [2]       |

Table 2: Mass Balance and Metabolic Pathways of [ $^{14}C$ ]-**Ertugliflozin** After a Single 25 mg Oral Dose

| Parameter               | Result                                                    | Reference   |
|-------------------------|-----------------------------------------------------------|-------------|
| Total Recovery          | 91.1% of administered dose                                | [3]         |
| Fecal Excretion         | 40.9% of dose                                             | [3]         |
| Urinary Excretion       | 50.2% of dose                                             | [3]         |
| Glucuronidation Pathway | ~86% of clearance; 39.3% of dose in urine as glucuronides | [4] [3] [5] |
| Oxidative Metabolism    | ~12% of clearance; 5.2% of dose in excreta                | [4] [3] [5] |

| Parameter                     | Result                                        | Reference |
|-------------------------------|-----------------------------------------------|-----------|
| Primary Metabolites in Plasma | Parent drug (49.9%), M4a (12.2%), M4c (24.1%) | [3]       |

## Metabolic Pathways and Enzymology

**Ertugliflozin** undergoes extensive metabolism, primarily via glucuronidation, with a minor contribution from oxidative pathways [3] [5]. The following diagram illustrates the complete metabolic fate and elimination routes of **ertugliflozin**.



[Click to download full resolution via product page](#)

Figure 1: Comprehensive Metabolic Pathways and Elimination Routes of **Ertugliflozin**. The primary clearance mechanism is glucuronidation mediated mainly by UGT1A9, with a minor oxidative pathway involving CYP3A4 [4] [3] [5].

## Experimental Characterization of Metabolic Pathways

The metabolic fate of **ertugliflozin** was definitively characterized using the following experimental approaches:

- **Human ADME Study:** A single 25-mg oral dose of [<sup>14</sup>C]-**ertugliflozin** (100 µCi) was administered to healthy male subjects (n=6). Blood, urine, and feces were collected for up to 168 hours post-dose. Metabolite profiling and identification were performed using HPLC with radioactivity detection and LC-MS/MS [3].
- **In Vitro Reaction Phenotyping:** Studies were conducted using human liver microsomes (HLM) and recombinant UGT and CYP enzymes. Enzyme kinetic parameters ( $K_m$  and  $V_{max}$ ) were determined. Chemical inhibition studies employed isoform-selective inhibitors including tranilast (UGT1A9), fluconazole (UGT2B7), and ketoconazole (CYP3A4) [5].
- **Enzyme Mapping:** Incubations with recombinant human UGTs (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15, 2B17) and CYPs were performed to identify specific enzymes capable of metabolizing **ertugliflozin** [5].

## Clinical Pharmacokinetics and Pharmacodynamics

### Absorption and Food Effects

**Ertugliflozin** demonstrates rapid and complete absorption following oral administration. The exposure, measured by area under the plasma concentration-time curve (AUC), increases in a dose-proportional manner over the range of 0.5 to 300 mg [1]. Administration of **ertugliflozin** with a high-fat meal decreases peak concentrations ( $C_{max}$ ) by approximately 29% and delays the time to peak concentration ( $T_{max}$ ) by one

hour, but does not significantly affect overall exposure (AUC) [1] [2]. This modest effect is not considered clinically relevant, supporting administration without regard to meals.

## Pharmacodynamic Correlates

The primary pharmacodynamic effect of **ertugliflozin** is **dose-dependent urinary glucose excretion (UGE)**, which underlies its glucose-lowering mechanism [6] [1]. In clinical studies, **ertugliflozin** administration resulted in significant increases in 24-hour UGE, with this effect being closely linked to its antihyperglycemic efficacy [6]. The pharmacodynamic profile supports once-daily dosing, consistent with its pharmacokinetic half-life of approximately 11-17 hours [1].

## Special Populations and Drug Interactions

### Renal and Hepatic Impairment

- **Renal Impairment:** Patients with mild, moderate, or severe renal impairment experience a  $\leq 70\%$  increase in **ertugliflozin** exposure compared to those with normal renal function. However, this increase is not considered clinically meaningful enough to warrant dose adjustment [1]. Consistent with its mechanism of action, the 24-hour urinary glucose excretion decreases with worsening renal function [1].
- **Hepatic Impairment:** In subjects with moderate hepatic impairment, a minimal decrease in AUC (13%) was observed relative to subjects with normal hepatic function. This change is not clinically relevant, and no dose adjustment is necessary for patients with mild-to-moderate hepatic impairment [1].

### Drug-Drug Interaction Potential

- **UGT Inhibitors:** Coadministration with UGT inhibitors may increase **ertugliflozin** exposure. PBPK modeling predicts that mefenamic acid (a UGT1A9/2B7 inhibitor) would increase **ertugliflozin**

exposure by approximately 51% (AUC ratio = 1.51) [4]. This interaction is not considered clinically significant enough to require dose adjustment.

- **CYP Inducers:** Coadministration with rifampin (a broad-spectrum inducer) decreased **ertugliflozin** AUC and  $C_{\max}$  by 39% and 15%, respectively. This reduction is not expected to substantially compromise **ertugliflozin** efficacy [1].
- **Minimal Interaction Potential:** Concomitant administration with metformin, sitagliptin, glimepiride, or simvastatin does not produce clinically meaningful effects on the pharmacokinetics of **ertugliflozin** or the coadministered medications [1].

## Experimental Protocols for Key ADME Studies

### Human Mass Balance Study [3]

- **Objective:** To determine the absorption, metabolism, and excretion of **ertugliflozin** in humans.
- **Design:** Single-center, open-label study.
- **Participants:** Healthy male subjects (n=6).
- **Intervention:** Single oral 25-mg dose of [ $^{14}\text{C}$ ]-**ertugliflozin** (100  $\mu\text{Ci}$ ).
- **Sample Collection:** Blood, urine, and feces collected at predetermined intervals for up to 168 hours post-dose.
- **Analytical Methods:** Radioactivity counting by liquid scintillation counting (LSC); Metabolite profiling using HPLC with radioactivity detection; Structural identification by LC-MS/MS and comparison with synthetic standards.

### In Vitro Reaction Phenotyping [5]

- **Objective:** To characterize the enzymes involved in the metabolism of **ertugliflozin**.
- **Enzyme Systems:** Human liver microsomes (HLM), recombinant UGTs, and recombinant CYPs.
- **Incubation Conditions:**
  - **UGT Assays:** HLM or recombinant UGTs incubated with **ertugliflozin** (1-100  $\mu\text{M}$ ) and UDPGA (5 mM) in Tris-HCl buffer (pH 7.5) containing  $\text{MgCl}_2$  (8 mM) and alamethicin (25  $\mu\text{g}/\text{mL}$ ).
  - **CYP Assays:** HLM or recombinant CYPs incubated with **ertugliflozin** (1-100  $\mu\text{M}$ ) and NADPH (1 mM) in potassium phosphate buffer (pH 7.4).
- **Kinetic Analysis:** Measurement of metabolite formation rates to determine  $K_m$  and  $V_{\max}$ .

- **Chemical Inhibition:** Use of isoform-selective inhibitors (tranilast for UGT1A9, fluconazole for UGT2B7, ketoconazole for CYP3A4) to assess contribution of specific enzymes.

## Conclusion

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Overview of the Clinical Pharmacology of Ertugliflozin, a ... [pmc.ncbi.nlm.nih.gov]
2. Ertugliflozin: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Pharmacokinetics, metabolism, and excretion of the ... [pubmed.ncbi.nlm.nih.gov]
4. Physiologically-Based Pharmacokinetic Modeling of the ... [pmc.ncbi.nlm.nih.gov]
5. In Vitro Characterization of Ertugliflozin Metabolism by ... [sciencedirect.com]
6. Pharmacokinetics and Pharmacodynamics of Ertugliflozin ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive ADME Profile of Ertugliflozin: A Technical Guide].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b002102#ertugliflozin-absorption-distribution-metabolism-excretion>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)